molecular formula C19H30ClN B12744694 N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride CAS No. 86840-00-8

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride

Katalognummer: B12744694
CAS-Nummer: 86840-00-8
Molekulargewicht: 307.9 g/mol
InChI-Schlüssel: FVRBFKVLDCKYAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-phenylspiro(55)undecan-2-amine hydrochloride is a chemical compound known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves several steps. One common method includes the reaction of 4-phenylbutan-2-one with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and then purifying the product through crystallization or chromatography. Industrial production methods may involve more efficient catalytic processes and large-scale reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride can be compared with other spiro compounds, such as:

This compound stands out due to its specific combination of substituents and its potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

86840-00-8

Molekularformel

C19H30ClN

Molekulargewicht

307.9 g/mol

IUPAC-Name

N,N-dimethyl-2-phenylspiro[5.5]undecan-4-amine;hydrochloride

InChI

InChI=1S/C19H29N.ClH/c1-20(2)18-13-17(16-9-5-3-6-10-16)14-19(15-18)11-7-4-8-12-19;/h3,5-6,9-10,17-18H,4,7-8,11-15H2,1-2H3;1H

InChI-Schlüssel

FVRBFKVLDCKYAC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CC(CC2(C1)CCCCC2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.